molecular formula C12H12O B6228273 (1-methylnaphthalen-2-yl)methanol CAS No. 96437-12-6

(1-methylnaphthalen-2-yl)methanol

Cat. No. B6228273
CAS RN: 96437-12-6
M. Wt: 172.2
InChI Key:
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Description

(1-methylnaphthalen-2-yl)methanol, also known as (1-methylnaphthalen-2-yl)methanol, is a chemical compound found in a variety of products, including paints, plastics, and adhesives. It is an aromatic hydrocarbon with a molecular weight of 124.16 g/mol. Due to its unique properties, (1-methylnaphthalen-2-yl)methanol has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.

Mechanism of Action

(1-methylnaphthalen-2-yl)methanol has been found to act as an agonist of the serotonin receptor 5-HT2A. This means that it binds to the receptor and activates it, leading to the release of serotonin, a neurotransmitter involved in a variety of physiological processes. Additionally, (1-methylnaphthalen-2-yl)methanol has been found to act as an antagonist of the dopamine receptor D2. This means that it binds to the receptor and blocks it, preventing the release of dopamine.
Biochemical and Physiological Effects
(1-methylnaphthalen-2-yl)methanol has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. Additionally, it has been found to have an effect on the central nervous system, as it has been found to act as an agonist of the serotonin receptor 5-HT2A and an antagonist of the dopamine receptor D2.

Advantages and Limitations for Lab Experiments

The use of (1-methylnaphthalen-2-yl)methanol in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize in the laboratory, as it can be synthesized using a variety of methods. Additionally, it has been found to have a variety of biochemical and physiological effects, making it an ideal compound for research into drug development, biochemistry, and physiology. However, there are a few limitations to the use of (1-methylnaphthalen-2-yl)methanol in laboratory experiments. It is volatile, meaning that it can easily evaporate and be lost during the experiment. Additionally, it can be toxic in high concentrations, so researchers must take special precautions when handling it in the laboratory.

Future Directions

There are a number of potential future directions for the use of (1-methylnaphthalen-2-yl)methanol in scientific research. One potential direction is to further investigate its mechanism of action, as it has been found to act as an agonist of the serotonin receptor 5-HT2A and an antagonist of the dopamine receptor D2. Additionally, further research could be done into its potential applications in drug development, biochemistry, and physiology. Finally, further research could be done into the potential toxicity of (1-methylnaphthalen-2-yl)methanol, as it is known to be toxic in high concentrations.

Synthesis Methods

(1-methylnaphthalen-2-yl)methanol can be synthesized in a variety of ways. The most common method is the reaction of 1-methylnaphthalene with methanol in the presence of an acid catalyst. This reaction produces (1-methylnaphthalen-2-yl)methanol as the primary product. Other methods of synthesis include the reaction of 1-methylnaphthalene with dimethylformamide, the reaction of 1-methylnaphthalene with dimethylsulfoxide, and the reaction of 1-methylnaphthalene with a mixture of dimethylformamide and dimethylsulfoxide.

Scientific Research Applications

(1-methylnaphthalen-2-yl)methanol has been used in a variety of scientific research applications. It is a common component of drug development, as it has been used to create various types of drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. In addition, (1-methylnaphthalen-2-yl)methanol has been used in biochemistry and physiology research, as it has been found to have a variety of biochemical and physiological effects on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-methylnaphthalen-2-yl)methanol involves the alkylation of 1-methylnaphthalene with formaldehyde followed by reduction of the resulting intermediate.", "Starting Materials": [ "1-methylnaphthalene", "formaldehyde", "sodium borohydride", "methanol", "sulfuric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Mix 1-methylnaphthalene and formaldehyde in the presence of sulfuric acid to form the intermediate (1-methylnaphthalen-2-yl)methanol.", "Step 2: Add sodium borohydride to the reaction mixture to reduce the intermediate to the desired product.", "Step 3: Quench the reaction with methanol and neutralize with sodium hydroxide." ] }

CAS RN

96437-12-6

Product Name

(1-methylnaphthalen-2-yl)methanol

Molecular Formula

C12H12O

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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